Phenyl hexanoate

Description

Structure

3D Structure

Properties

CAS No. |

7780-16-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

phenyl hexanoate |

InChI |

InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |

InChI Key |

SOOXQKVMQBCEGW-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl hexanoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenyl hexanoate (B1226103). The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.

Core Chemical Properties

Phenyl hexanoate is an organic compound classified as an ester of phenol (B47542) and hexanoic acid.[1][2] It is also known by its synonyms, phenyl caproate and hexanoic acid, phenyl ester.[2][3][4][5]

Structural and Molecular Data

The fundamental chemical identifiers and structural information for phenyl hexanoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] |

| Molecular Weight | 192.25 g/mol | [1][3][4] |

| IUPAC Name | phenyl hexanoate | [1][3] |

| CAS Number | 7780-16-7 | [1][3][4] |

| SMILES | CCCCCC(=O)OC1=CC=CC=C1 | [3] |

| InChI | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | [3] |

| InChIKey | SOOXQKVMQBCEGW-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of phenyl hexanoate is presented below. Experimental values for properties such as boiling and melting points are not consistently reported in the literature.

| Property | Value | Notes |

| Kovats Retention Index (Standard non-polar) | 1196 | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 1223 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Rotatable Bond Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Complexity | 160 | [4] |

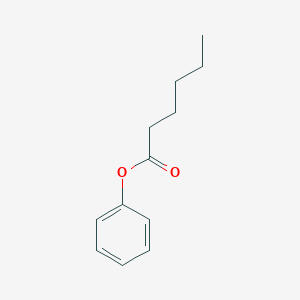

Chemical Structure

Phenyl hexanoate consists of a hexanoyl group attached to a phenyl group through an ester linkage. The structure is characterized by the presence of a carbonyl group (C=O) and a benzene (B151609) ring.

Caption: 2D structure of phenyl hexanoate.

Experimental Protocols

Synthesis of Phenyl Hexanoate via Fischer-Speier Esterification

The most common method for synthesizing phenyl hexanoate is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1]

Materials:

-

Phenol

-

Hexanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phenol and hexanoic acid in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude phenyl hexanoate.

-

The crude product can be further purified by vacuum distillation.

Synthesis via Acylation of Phenol

An alternative synthesis route involves the acylation of phenol with hexanoic anhydride (B1165640).[6]

Materials:

-

Phenol

-

Hexanoic anhydride

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer

-

Addition funnel

-

Distilled water

Procedure:

-

Place approximately 10 grams of phenol into a 100-mL three-neck round-bottom flask equipped with a condenser, thermometer, and an addition funnel.

-

Slowly add approximately 15 mL of hexanoic anhydride to the flask with stirring.

-

Heat the solution to reflux at around 250°C for approximately three hours.[6]

-

After the reflux period, add approximately 25 mL of distilled water to neutralize the excess hexanoic anhydride.[6]

-

The product can then be isolated and purified using standard extraction and distillation techniques as described in the Fischer-Speier method.

Analytical Characterization

The successful synthesis and purity of phenyl hexanoate can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of phenyl hexanoate will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group at approximately 1760 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic chemical shifts for the protons and carbons of the phenyl and hexanoyl moieties.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of phenyl hexanoate and to analyze its fragmentation pattern, further confirming its identity.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of phenyl hexanoate.

Caption: Workflow for Phenyl Hexanoate Synthesis and Analysis.

Safety and Handling

References

- 1. Phenyl Hexanoate|CAS 7780-16-7|Research Chemical [benchchem.com]

- 2. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Phenyl hexanoate | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Hexanoic acid, phenyl ester [webbook.nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. vigon.com [vigon.com]

An In-depth Technical Guide to Phenyl Hexanoate

Disclaimer: The CAS number 7780-16-7 provided in the query is associated with multiple compounds, including Phenyl hexanoate (B1226103) and Trimagnesium bis(orthophosphate). This guide focuses on Phenyl hexanoate, which has the molecular formula C12H16O2.[1][2][3] It is crucial for researchers to verify the specific substance and its corresponding CAS number from their supplier.

Introduction

Phenyl hexanoate (C12H16O2) is an organic ester formed from phenol (B47542) and hexanoic acid.[1] It serves as a valuable intermediate and model compound in various fields of chemical research, including organic synthesis and kinetic studies.[1] Its structure, comprising a phenyl ring and a six-carbon aliphatic chain linked by an ester group, imparts specific chemical properties that are of interest in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methods, and safety considerations.

Chemical and Physical Properties

The fundamental properties of Phenyl hexanoate are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem[2] |

| Molecular Weight | 192.25 g/mol | PubChem[2] |

| IUPAC Name | phenyl hexanoate | PubChem[2] |

| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | PubChem[2] |

| CAS Number | 7780-16-7 | PubChem[2] |

| InChI | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | PubChem[2] |

| InChIKey | SOOXQKVMQBCEGW-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CCCCCC(=O)OC1=CC=CC=C1 | PubChem[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| XLogP3-AA | 3.6 | PubChem[2] |

| Kovats Retention Index (Standard non-polar) | 1196 | PubChem[2] |

| Kovats Retention Index (Semi-standard non-polar) | 1223 | PubChem[2] |

Experimental Protocols

The most common method for synthesizing Phenyl hexanoate is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1] An alternative method involves the reaction of phenol with hexanoic anhydride (B1165640).

Method 1: Fischer-Speier Esterification

This protocol is adapted from standard esterification procedures.

-

Materials: Phenol, hexanoic acid, sulfuric acid (H₂SO₄) or other strong acid catalyst, toluene (B28343) (or another suitable solvent to form an azeotrope with water), sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and standard laboratory glassware with a Dean-Stark apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of phenol and hexanoic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent).

-

Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude Phenyl hexanoate can be purified by vacuum distillation.

-

Method 2: Synthesis from Hexanoic Anhydride

This method is adapted from a procedure for synthesizing a series of phenyl esters.[4]

-

Materials: Phenol, hexanoic anhydride, and standard laboratory glassware.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol.

-

Slowly add a molar excess of hexanoic anhydride to the flask with stirring.

-

Heat the solution to reflux for approximately three hours. The reaction temperature should be carefully controlled.

-

After the reflux period, cool the reaction mixture.

-

Add distilled water to the cooled solution to neutralize any excess hexanoic anhydride.

-

Transfer the mixture to a separatory funnel and wash it several times with water.

-

The organic layer containing Phenyl hexanoate can be further purified as described in Method 1.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for the structural elucidation of Phenyl hexanoate. The presence of the ester functional group is confirmed by a characteristic strong absorption band for the carbonyl (C=O) stretch, which is expected to appear around 1760 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of Phenyl hexanoate, as well as for assessing its purity. The retention time in the gas chromatogram is characteristic of the compound under specific column and temperature conditions. The mass spectrum will show a molecular ion peak and a fragmentation pattern that is unique to the structure of Phenyl hexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Phenyl hexanoate.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanoate chain. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the phenyl ring and the alkyl chain.

Visualizations

Caption: Workflow for the synthesis and purification of Phenyl hexanoate.

Caption: Analytical workflow for the characterization of Phenyl hexanoate.

Applications in Research

Phenyl hexanoate is primarily utilized in research and development settings. Its key applications include:

-

Model Compound: It serves as a model substrate for studying the kinetics and mechanisms of ester hydrolysis reactions, which are fundamental in many biological and chemical processes.[1]

-

Intermediate in Organic Synthesis: The ester linkage and the aromatic ring of Phenyl hexanoate make it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[1]

-

Bio-oil Upgradation: It is being investigated as a more stable and valuable product derived from the phenolic components of bio-oils, which are produced from the pyrolysis of biomass.[1]

Safety and Handling

Detailed safety information for Phenyl hexanoate with CAS number 7780-16-7 is not consistently available.[3] Therefore, it is imperative to handle this compound with care, adhering to standard laboratory safety practices. General precautions for handling similar chemical compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Phenyl hexanoate is a valuable chemical for research and development, with applications as a synthetic intermediate and a model compound for reaction studies. This guide provides a foundational understanding of its properties, synthesis, and analysis. As with any chemical, proper safety precautions are paramount. The conflicting information regarding its CAS number underscores the importance of careful verification of chemical identities in a research setting.

References

An In-depth Technical Guide to Phenyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of phenyl hexanoate (B1226103), a significant organic ester compound. With applications ranging from a model substrate in enzymatic and chemical kinetics to an intermediate in the upgrading of bio-oils, a thorough understanding of its molecular characteristics is paramount for researchers in chemistry and drug development.[1]

Core Molecular and Physical Data

The essential quantitative data for phenyl hexanoate are summarized below, providing a clear reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem[2], Benchchem[1] |

| Molecular Weight | 192.25 g/mol | PubChem[2], Benchchem[1] |

| IUPAC Name | phenyl hexanoate | PubChem[2] |

| CAS Number | 7780-16-7 | Benchchem[1], PubChem[2] |

| Canonical SMILES | CCCCCC(=O)OC1=CC=CC=C1 | PubChem[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Experimental Protocols: Synthesis and Analysis

A prevalent method for the synthesis of phenyl hexanoate is the Fischer-Speier esterification.[1] This reaction is a classic acid-catalyzed condensation between phenol (B47542) and hexanoic acid.[1]

Synthesis via Fischer-Speier Esterification:

-

Reactants: Equimolar amounts of phenol and hexanoic acid are combined in a suitable solvent, such as toluene.

-

Catalyst: A strong acid catalyst, commonly sulfuric acid (H₂SO₄), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux to facilitate the reaction. The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the formation of the phenyl hexanoate product. This is often achieved using a Dean-Stark apparatus.

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude phenyl hexanoate can be further purified by distillation or chromatography.

Analytical Confirmation:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The successful synthesis of phenyl hexanoate can be confirmed by the presence of a characteristic carbonyl (C=O) stretching vibration at approximately 1760 cm⁻¹.[1]

Conceptual Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and a common reaction pathway involving phenyl hexanoate.

Caption: Fischer-Speier esterification of phenol and hexanoic acid.

Caption: Saponification (alkaline hydrolysis) of phenyl hexanoate.

References

The Occurrence of Phenyl Hexanoate and Its Isomer in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of phenyl hexanoate (B1226103) and its structural isomer, phenethyl hexanoate, in the plant kingdom. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific knowledge, including quantitative data, experimental protocols, and biosynthetic pathways.

A key distinction is made throughout this guide between two distinct chemical entities: Phenyl Hexanoate and Phenethyl Hexanoate (also known as 2-phenylethyl hexanoate) . While structurally similar, their natural occurrence and biosynthetic origins differ significantly. The available scientific literature indicates that phenethyl hexanoate is a recognized natural volatile compound found in various plant species. In contrast, extensive database searches and literature reviews have yielded no definitive evidence of the natural occurrence of phenyl hexanoate in plants to date.

Section 1: Phenyl Hexanoate

Natural Occurrence

Following a thorough review of scientific literature and chemical databases, there is currently no conclusive evidence to suggest that phenyl hexanoate is a naturally occurring compound in plants. While it is used as a synthetic flavoring and fragrance ingredient, its presence as a plant-derived volatile has not been documented.

Potential Biosynthesis (Hypothetical)

Should phenyl hexanoate be discovered in plants, a plausible biosynthetic pathway would involve the esterification of phenol (B47542) with hexanoyl-CoA. This reaction would likely be catalyzed by an uncharacterized enzyme with acyltransferase activity capable of utilizing phenol as a substrate.

Analytical Protocols (Hypothetical)

The detection and quantification of phenyl hexanoate in plant matrices would likely employ headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1.3.1. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber would be suitable for trapping a broad range of volatile and semi-volatile compounds, including phenyl hexanoate.

-

Sample Preparation: A known weight of homogenized plant material (e.g., leaves, flowers, or fruit pulp) would be placed in a sealed headspace vial. The sample could be subjected to gentle heating (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace.

-

Extraction: The SPME fiber would be exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

1.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption: The SPME fiber would be inserted into the heated injection port of the GC for thermal desorption of the analytes.

-

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be used for the chromatographic separation of the volatile compounds. A temperature gradient program would be employed to ensure the efficient separation of analytes.

-

Detection: Mass spectrometry would be used for the identification and quantification of phenyl hexanoate. Identification would be based on the comparison of the mass spectrum and retention index with that of an authentic standard. Quantification could be achieved using an internal or external standard method.

An In-depth Technical Guide to the Synthesis of Phenyl Hexanoate from Phenol and Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl hexanoate (B1226103), an important ester with applications in materials science and as a model substrate in mechanistic studies. The primary focus is on the direct esterification of phenol (B47542) with hexanoic acid via the Fischer-Speier method, including a detailed experimental protocol. Alternative synthetic routes, such as acylation using hexanoic anhydride (B1165640), are also discussed. This document includes a thorough presentation of quantitative data, including reaction yields and key spectral characteristics for product identification and purity assessment. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate replication and further investigation by researchers in organic synthesis and drug development.

Introduction

Phenyl hexanoate (C₁₂H₁₆O₂) is an aromatic ester that serves as a valuable intermediate and model compound in various chemical research areas.[1] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This guide details the prevalent methods for its preparation, with a focus on providing practical and in-depth information for laboratory synthesis.

The most common method for synthesizing phenyl hexanoate is the Fischer-Speier esterification of phenol with hexanoic acid.[1] This acid-catalyzed reaction is an equilibrium process where the removal of water is crucial to drive the reaction towards the formation of the ester.[2] Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction often requires elevated temperatures and may proceed slowly.[3]

Alternative methods, such as the acylation of phenol with more reactive derivatives of hexanoic acid like hexanoyl chloride or hexanoic anhydride, can offer faster reaction rates. This guide will explore both the classic Fischer esterification and the use of hexanoic anhydride. Additionally, enzymatic synthesis using lipases presents a greener alternative, offering high selectivity under milder conditions.

Synthetic Pathways

Fischer-Speier Esterification

The direct acid-catalyzed esterification of phenol with hexanoic acid is a widely used method for the synthesis of phenyl hexanoate.[1] The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and requires heating to proceed at a reasonable rate.[2] To achieve high yields, the water produced during the reaction must be continuously removed, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[4][5]

The mechanism involves the protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the phenolic oxygen then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester.[2]

Caption: Fischer-Speier esterification pathway.

Acylation with Hexanoic Anhydride

An alternative and often faster method for the synthesis of phenyl hexanoate is the acylation of phenol using hexanoic anhydride. This reaction is typically carried out at elevated temperatures and may be performed without a catalyst, although a mild acid or base catalyst can be employed.[6] The reaction with an anhydride is generally more favorable than with the corresponding carboxylic acid because the carboxylate ion is a better leaving group than the hydroxide (B78521) ion.

Caption: Acylation of phenol with hexanoic anhydride.

Enzymatic Synthesis

Biocatalytic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can effectively catalyze the esterification of phenols with carboxylic acids in organic solvents or solvent-free systems. These enzymatic reactions are often performed under milder conditions (lower temperatures) than chemical methods, which can prevent the formation of byproducts.

Experimental Protocols

Fischer-Speier Esterification of Phenol and Hexanoic Acid

Materials:

-

Phenol (1.0 eq)

-

Hexanoic acid (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, and reflux condenser.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add phenol and hexanoic acid.

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl hexanoate.

-

The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of Phenyl Hexanoate using Hexanoic Anhydride

Materials:

-

Phenol (1.0 eq)

-

Hexanoic anhydride (1.1 eq)

-

Distilled water

-

Hexane (for extraction)

-

Standard laboratory glassware including a round-bottom flask and reflux condenser.

Procedure:

-

In a round-bottom flask, combine phenol and hexanoic anhydride.

-

Heat the mixture in an oil bath to approximately 150°C with stirring for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water in a separatory funnel.

-

Extract the product with hexane.

-

Wash the organic layer with water to remove any remaining hexanoic acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]

Data Presentation

Reaction Conditions and Yields

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Fischer-Speier Esterification | Sulfuric Acid | Toluene | Reflux | 22 | ~90 | [1] |

| Acylation | None | Solvent-free | 150 | 2 | Not specified | [6] |

| Enzymatic Esterification | Immobilized Lipase | Organic Solvent | 40-60 | 24-48 | 50-80 (for similar esters) | [1] |

Spectroscopic Data for Phenyl Hexanoate

FTIR Spectroscopy: The formation of phenyl hexanoate can be confirmed by the appearance of a strong carbonyl (C=O) stretching vibration of the ester group.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1740–1760 |

| C-O Stretch | 1145–1200 and 1083–1088 |

| C=O Stretch (Hexanoic Acid) | ~1703 |

NMR Spectroscopy: The structure of phenyl hexanoate can be further elucidated by ¹H and ¹³C NMR spectroscopy.

¹³C NMR Chemical Shifts: [7]

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 169.5–170.5 |

| Aromatic Carbons | 121.6–129.8 |

| Aliphatic Chain (CH₂) | 21.3–34.0 |

¹H NMR Spectroscopy: While specific peak assignments for phenyl hexanoate are not detailed in the initial search, a general spectrum would show signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanoyl chain.

Mass Spectrometry: The mass spectrum of phenyl hexanoate obtained by GC-MS would show a molecular ion peak and characteristic fragmentation patterns.[7]

| m/z | Interpretation |

| 192.25 | Molecular Ion [M]⁺ |

| 94 | [Phenol]⁺ fragment |

| 99 | [C₅H₉CO]⁺ fragment |

| 43 | [C₃H₇]⁺ fragment (base peak) |

Experimental Workflow and Logic

The synthesis and characterization of phenyl hexanoate follow a logical progression from reaction setup to product analysis.

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of phenyl hexanoate from phenol and hexanoic acid. The Fischer-Speier esterification remains a reliable and high-yielding method, particularly when coupled with a Dean-Stark apparatus for water removal. The alternative synthesis using hexanoic anhydride offers a potentially faster route. The provided experimental protocols and spectral data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling the efficient and reproducible preparation and characterization of this important ester. Further research could focus on optimizing the enzymatic synthesis of phenyl hexanoate to develop a more sustainable and environmentally friendly production method.

References

- 1. Phenyl Hexanoate|CAS 7780-16-7|Research Chemical [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. jetir.org [jetir.org]

- 7. Phenyl hexanoate | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hexanoate (B1226103), an organic ester with the IUPAC name phenyl hexanoate, is a molecule of interest in various chemical and biological research fields. This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization. Recognizing the current gap in documented biological activities, this guide also presents detailed experimental protocols for the potential evaluation of its cytotoxic and enzyme-inhibiting effects, alongside a proposed workflow for systematic biological screening. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

Phenyl hexanoate is an organic ester characterized by the chemical formula C12H16O2.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | phenyl hexanoate | [2] |

| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | [2] |

| CAS Number | 7780-16-7 | [2] |

| Molecular Formula | C12H16O2 | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Not specified (typically a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| InChI Key | SOOXQKVMQBCEGW-UHFFFAOYSA-N | [2] |

Synthesis of Phenyl Hexanoate

The primary and most common method for the synthesis of phenyl hexanoate is the Fischer-Speier esterification.[1][3] This reaction involves the acid-catalyzed condensation of phenol (B47542) and hexanoic acid.

Fischer-Speier Esterification Workflow

The logical workflow for the synthesis of phenyl hexanoate via Fischer-Speier esterification is depicted in the following diagram.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a representative laboratory procedure for the synthesis of phenyl hexanoate.

Materials:

-

Phenol

-

Hexanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable non-polar solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenol (1.0 equivalent), hexanoic acid (1.1 equivalents), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude phenyl hexanoate can be purified by vacuum distillation or column chromatography to yield the final product.

Analytical Characterization

The successful synthesis of phenyl hexanoate is typically confirmed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is a key technique, revealing a characteristic carbonyl (C=O) stretch for the ester group at approximately 1760 cm⁻¹.[1] Further structural elucidation can be achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data specifically detailing the biological activity and associated signaling pathways of phenyl hexanoate. However, the broader class of phenyl esters and structurally related compounds have been investigated for various biological effects. This section proposes a workflow for the systematic investigation of phenyl hexanoate's biological potential.

Proposed Workflow for Biological Activity Screening

The following diagram outlines a logical progression for the initial screening and characterization of the biological activity of phenyl hexanoate.

Experimental Protocols for Biological Evaluation

This protocol provides a method to assess the cytotoxic or cytostatic effects of phenyl hexanoate on a given cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Phenyl hexanoate (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of phenyl hexanoate in complete cell culture medium. Add the diluted compound to the wells, including appropriate vehicle controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

This protocol provides a general framework for assessing the inhibitory potential of phenyl hexanoate against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution for the enzymatic reaction

-

Phenyl hexanoate (dissolved in a suitable solvent)

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of phenyl hexanoate in the appropriate buffer.

-

Pre-incubation: In the wells of a 96-well plate or in cuvettes, add the enzyme solution and the different concentrations of phenyl hexanoate (or vehicle control). Allow for a short pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

-

Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

Conclusion

Phenyl hexanoate is a readily synthesizable organic ester with well-defined chemical properties. While its biological activities remain largely unexplored, this guide provides the necessary foundational information and detailed experimental protocols to facilitate further research into its potential applications in drug discovery and development. The proposed workflow for biological screening offers a systematic approach to uncovering the pharmacological profile of this and other under-investigated small molecules.

References

A Technical Guide to the Physical Properties of Phenyl Hexanoate: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Phenyl Hexanoate (B1226103): An Overview

Phenyl hexanoate (CAS No: 7780-16-7), also known as phenyl caproate, is an ester with the molecular formula C12H16O2.[1][2][3] Its molecular weight is 192.25 g/mol .[3] As an aromatic ester, it finds applications in various fields, including fragrance, flavor, and as a potential intermediate in organic synthesis. A precise understanding of its physical properties is crucial for its application and for the design of processes involving this compound.

Physical Properties of Phenyl Hexanoate

A summary of the available and predicted physical properties of phenyl hexanoate is presented in the table below. It is important to note the absence of experimentally verified melting and boiling points in publicly accessible databases.

| Property | Value | Source/Method |

| Melting Point | Data not available | - |

| Boiling Point | 522.7±40.0 °C (Predicted) | - |

| Molecular Formula | C12H16O2 | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [3] |

| CAS Number | 7780-16-7 | [1][2][3] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental procedures for determining the melting and boiling points of an organic compound such as phenyl hexanoate.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[4]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered phenyl hexanoate is packed into a capillary tube, which is sealed at one end.[5][6] The sample should be compacted to a height of about 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar digital device.[8] The apparatus is equipped with a heating block, a thermometer, and a viewing lens.[4]

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.[8]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised to about 15-20 °C below the approximate melting point.[5][8] The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[4][8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10]

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small amount of liquid.[11]

-

Sample Preparation: A small volume (a few milliliters) of phenyl hexanoate is placed in a small test tube.[9] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[10][11]

-

Heating: The side arm of the Thiele tube is gently heated.[10] As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.

-

Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool, and the rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Methodology: Simple Distillation

For larger quantities of the substance, a simple distillation can be used to determine the boiling point.

-

Apparatus Setup: A distillation flask is filled with at least 5 mL of phenyl hexanoate and a few boiling chips.[12] The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[11]

-

Heating: The distillation flask is heated gently.[12]

-

Data Recording: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point. The barometric pressure should also be recorded as the boiling point is pressure-dependent.[11][12]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenyl hexanoate | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

The Multifaceted Biological Activities of Phenyl Ester Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenyl esters, a class of organic compounds characterized by an ester group attached to a phenyl ring, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and enzyme inhibition, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of phenyl ester compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory Activity

Phenyl ester compounds have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) pathway. Inhibition of COX enzymes reduces the production of prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[1]

Quantitative Data: Anti-inflammatory and PGE2 Inhibitory Activities

| Compound/Derivative | Anti-inflammatory Activity (% inhibition of paw edema) | PGE2 Inhibition (pg/mL) | Reference |

| Ibuprofen ester 3c | - | 50.83 | [1] |

| Naproxen ester 5a | - | 63.83 | [1] |

| N-acetyl anthranilic acid ester 7a | 54.2 - 67.3 | 127.33 | [1] |

| Pyrrolidinone-containing ester 10b | 84.1 | 103.50 | [1] |

| Ibuprofen (reference) | 76.1 | - | [1] |

| Naproxen (reference) | 75.3 | - | [1] |

| Indomethacin (reference) | - | 98.33 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test phenyl ester compounds and reference drug (e.g., ibuprofen, naproxen)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or reference drug orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of paw edema for each group compared to the control group (treated with vehicle only).

Experimental Protocol: Prostaglandin E2 (PGE2) Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the production of PGE2 in stimulated cells.

Materials:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test phenyl ester compounds

-

PGE2 ELISA kit

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Phenyl esters can interfere with the arachidonic acid cascade, leading to a reduction in pro-inflammatory prostaglandins.

Antimicrobial Activity

Several phenyl ester derivatives have been shown to possess potent antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanisms of action can vary, including the inhibition of essential enzymes and disruption of microbial cell integrity.

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (mg/mL) | Reference |

| para-alkoxyphenylcarbamic acid ester 8i | Candida albicans CCM 8186 | 0.20 | [2] |

| Thiophene derivative 4 | A. fumigates, S. racemosum | More active than Amphotericin B | [3] |

| Thiophene derivative 7 | Pseudomonas aeruginosa | - (Zone of inhibition: 18.2 mm) | [3] |

| Thiophene derivative 7 | Escherichia coli | - (Zone of inhibition: 15.6 mm) | [3] |

| Thiophene derivative 10 | Streptococcus pneumoniae | - (Zone of inhibition: 19.5 mm) | [3] |

| Thiophene derivative 10 | Bacillus subtilis | - (Zone of inhibition: 29.8 mm) | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test phenyl ester compounds

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading optical density)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The potential of phenyl esters as anticancer agents has been explored against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylthiazole derivative 4a | Hep-G2 (liver cancer) | - | [4] |

| Phenylthiazole derivative 4c | SKNMC (neuroblastoma) | 10.8 ± 0.08 | [4] |

| Phenylthiazole derivative 4d | Hep-G2 (liver cancer) | 11.6 ± 0.12 | [4] |

| Doxorubicin (reference) | Hep-G2 (liver cancer) | 5.8 ± 1.01 | [4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., Hep-G2, SKNMC)

-

Complete cell culture medium

-

Test phenyl ester compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition

Phenyl esters have been identified as potent inhibitors of various enzymes, playing a crucial role in disease pathogenesis. A notable example is their inhibition of Caseinolytic Protease P (ClpP), a key bacterial degradation machinery involved in cell homeostasis and pathogenicity.

Mechanism of Action: Inhibition of Caseinolytic Protease P (ClpP)

Phenyl esters act as covalent inhibitors of ClpP. They are initially recognized and cleaved like native peptide substrates. However, this process results in the formation of a stable acyl-enzyme intermediate, where the acyl portion of the phenyl ester remains covalently attached to the active site serine of ClpP, thereby inactivating the enzyme.[5][6]

Modulation of Plant Signaling Pathways

In the realm of plant biology, phenyl ester derivatives have been synthesized and evaluated as inhibitors of strigolactone receptors. Strigolactones are plant hormones that regulate various developmental processes, including shoot branching and leaf senescence.[7][8]

Signaling Pathway: Strigolactone Perception and Signaling

Strigolactone (SL) perception involves the DWARF14 (D14) receptor, which, upon SL binding, interacts with the F-box protein MAX2 and SUPPRESSOR OF MAX2-LIKE (SMXL) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of SMXL proteins by the 26S proteasome, thereby activating downstream signaling. Phenyl ester-based inhibitors can interfere with this process by blocking the binding of strigolactones to the D14 receptor.

Conclusion

The diverse and potent biological activities of phenyl ester compounds underscore their significance in the field of drug discovery and development. From combating inflammation and microbial infections to fighting cancer and modulating plant physiology, this chemical class offers a rich foundation for the design of novel therapeutic and agrochemical agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to unlock the full potential of phenyl esters. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation phenyl ester-based molecules with enhanced efficacy and safety profiles.

References

- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 2. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Hexanoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl hexanoate (B1226103) in common organic solvents. Due to a lack of publicly available quantitative data, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided to enable researchers to ascertain precise quantitative data.

Introduction to Phenyl Hexanoate

Phenyl hexanoate (C₁₂H₁₆O₂) is an aromatic ester derived from the condensation of phenol (B47542) and hexanoic acid. Its structure, featuring a nonpolar phenyl group and a hexyl chain, alongside a polar ester functional group, imparts a predominantly nonpolar character to the molecule. This amphiphilic nature governs its solubility in various solvents, a critical parameter in applications ranging from flavor and fragrance formulation to its use as a synthon in organic chemistry and drug development. Understanding its solubility is paramount for reaction kinetics, purification processes, and the formulation of final products.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of phenyl hexanoate can be qualitatively predicted. The large nonpolar surface area, comprising the phenyl ring and the hexyl chain, suggests favorable interactions with nonpolar, or lipophilic, solvents. Conversely, its limited capacity for hydrogen bonding—acting only as a hydrogen bond acceptor at the ester's carbonyl oxygen—indicates poor solubility in highly polar, protic solvents like water.

For organic solvents, its solubility is expected to vary depending on the solvent's polarity, hydrogen bonding capability, and dispersion forces. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents that can engage in dipole-dipole interactions and dispersion forces.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for phenyl hexanoate in the selected organic solvents. This highlights a knowledge gap and underscores the necessity for experimental determination of these values for applications requiring precise concentrations. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Phenyl Hexanoate ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 32.04 | 64.7 | Data Not Available |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | Data Not Available |

| Acetone | (CH₃)₂CO | 58.08 | 56 | Data Not Available |

| Ethyl Acetate | CH₃COOC₂H₅ | 88.11 | 77.1 | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Data Not Available |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Data Not Available |

| Toluene | C₇H₈ | 92.14 | 110.6 | Data Not Available |

| Hexane | C₆H₁₄ | 86.18 | 68 | Data Not Available |

Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of phenyl hexanoate solubility in organic solvents, based on the well-established saturation shake-flask method.

Objective: To determine the equilibrium solubility of phenyl hexanoate in a given organic solvent at a constant temperature.

Materials:

-

Phenyl hexanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of phenyl hexanoate to a known volume of the selected organic solvent in a screw-capped vial. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring any solid particles, it is crucial not to disturb the sediment.

-

Filtration: Immediately filter the withdrawn aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended micro-particles.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of phenyl hexanoate.

-

Calculation: Calculate the solubility of phenyl hexanoate in the solvent using the measured concentration and the dilution factor. The results are typically expressed in g/100 mL or mol/L.

Workflow for Solubility Determination

Workflow for the isothermal shake-flask solubility determination method.

Logical Relationships in Solubility Prediction

While experimental data is the gold standard, theoretical models can provide estimations of solubility. These models often rely on the physicochemical properties of both the solute (phenyl hexanoate) and the solvent.

Key Predictive Concepts:

-

Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of the solute and the solvent indicates a higher likelihood of solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients in mixtures. By breaking down the molecules into their constituent functional groups, it can predict phase equilibria and, by extension, solubility.

The following diagram illustrates the logical relationship between molecular properties and solubility prediction.

Solubility Prediction Logic

Logical flow from molecular properties to predicted solubility.

Conclusion

An In-Depth Technical Guide to the Spectral Data of Phenyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of phenyl hexanoate (B1226103), a significant organic compound often utilized in synthetic chemistry and as a model substrate in various biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.

Spectroscopic Data Summary

The spectral data for phenyl hexanoate (C₁₂H₁₆O₂) is summarized below, providing a quick reference for its key identifying features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of phenyl hexanoate provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho-aromatic) | ~7.38 | d | ~7.5 | 2H |

| H-3', H-5' (meta-aromatic) | ~7.25 | t | ~7.5 | 2H |

| H-4' (para-aromatic) | ~7.10 | t | ~7.5 | 1H |

| H-2 (α-CH₂) | ~2.55 | t | ~7.5 | 2H |

| H-3 (β-CH₂) | ~1.75 | quintet | ~7.5 | 2H |

| H-4, H-5 (γ, δ-CH₂) | ~1.35-1.45 | m | - | 4H |

| H-6 (ω-CH₃) | ~0.92 | t | ~7.3 | 3H |

Note: Predicted values based on typical ester chemical shifts and spectral databases. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in phenyl hexanoate.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Carbonyl) | 169.5–170.5[1] |

| C-1' (Aromatic, attached to O) | ~151 |

| C-2', C-6' (ortho-aromatic) | ~129.3 |

| C-3', C-5' (meta-aromatic) | ~125.8 |

| C-4' (para-aromatic) | ~121.6 |

| C-2 (α-CH₂) | ~34.0 |

| C-3 (β-CH₂) | ~24.5 |

| C-4 (γ-CH₂) | ~31.2 |

| C-5 (δ-CH₂) | ~22.3 |

| C-6 (ω-CH₃) | ~13.9 |

Note: Specific assignments are based on typical chemical shift values for esters and substituted benzene (B151609) rings.[1]

Infrared (IR) Spectroscopy

The IR spectrum of phenyl hexanoate displays characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1740–1760[1] | Strong |

| C-O Stretch (Ester) | 1145–1200[1] | Strong |

| C-O Stretch (Ester) | 1083–1088[1] | Strong |

| C-H Stretch (Aromatic) | ~3070 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1490, 1595 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of phenyl hexanoate shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Fragment Ion |

| 192 | ~15 | [M]⁺ (Molecular Ion) |

| 99 | ~80 | [CH₃(CH₂)₄CO]⁺ (Hexanoyl cation) |

| 94 | ~100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 71 | ~40 | [CH₃(CH₂)₃CH₂]⁺ |

| 65 | ~20 | [C₅H₅]⁺ |

| 43 | ~60 | [CH₃(CH₂)₂]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of phenyl hexanoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be necessary.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

2. Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the salt plates or the solvent is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like phenyl hexanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

Alternatively, direct injection into the ion source can be used.

2. Ionization:

-

Electron Ionization (EI) is a standard method for generating ions. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

3. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

-

The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Caption: Logical workflow for spectral analysis.

Mass Spectrometry Fragmentation of Phenyl Hexanoate

This diagram illustrates the primary fragmentation pathways of phenyl hexanoate in an electron ionization mass spectrometer.

Caption: Phenyl hexanoate fragmentation pathway.

References

Phenyl Hexanoate: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hexanoate (B1226103) (C₁₂H₁₆O₂), a phenyl ester of hexanoic acid, is a compound of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a model substrate in enzymatic and chemical kinetics studies.[1][2] A thorough understanding of its thermodynamic properties and stability is crucial for its effective application, particularly in drug development and formulation where stability under various conditions can impact efficacy and safety. This technical guide provides a detailed overview of the thermodynamic parameters of phenyl hexanoate and its stability profile under different stress conditions. It also includes detailed experimental protocols for assessing these properties.

Thermodynamic Properties of Phenyl Hexanoate

Table 1: Calculated Thermodynamic Properties of Phenyl Hexanoate

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔGf° | -71.35 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (gas) | ΔHf°(g) | -299.28 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion | ΔHfus° | 23.66 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization | ΔHvap° | 53.74 | kJ/mol | Joback Calculated Property |

Note: The values presented in Table 1 are based on computational models and should be considered as estimates. Experimental validation is recommended for critical applications.

Stability of Phenyl Hexanoate

The stability of an ester like phenyl hexanoate is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents or enzymes.[3] The primary degradation pathway for esters is typically hydrolysis of the ester bond, yielding the corresponding carboxylic acid (hexanoic acid) and alcohol (phenol).[1][4]

Factors Affecting Stability

-

pH: Phenyl hexanoate is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.[1]

-

Temperature: Elevated temperatures accelerate the rate of degradation, including hydrolysis and potential thermal decomposition.[3]

-

Light: Exposure to ultraviolet (UV) light can lead to photolytic degradation.[3] It is advisable to store phenyl hexanoate in amber-colored or opaque containers to minimize light exposure.[5]

-

Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the phenyl ring or the alkyl chain.[3]

-

Enzymes: Esterases and lipases can catalyze the hydrolysis of phenyl hexanoate. This property is often exploited in biochemical assays and biocatalysis.

Degradation Pathways

The likely degradation pathways for phenyl hexanoate include:

-

Hydrolysis: The cleavage of the ester bond to form hexanoic acid and phenol (B47542) is the most common degradation pathway.[1]

-

Oxidation: Oxidation of the phenyl ring can lead to the formation of quinone-like structures, while β-oxidation of the hexanoyl chain can also occur.[3]

-

Decarboxylation: While less common for the ester itself, under certain conditions, the carboxylic acid formed from hydrolysis could undergo decarboxylation.[5]

Experimental Protocols for Stability and Thermodynamic Analysis

This section provides detailed methodologies for key experiments to assess the stability and thermodynamic properties of phenyl hexanoate.

Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[3]

Objective: To intentionally degrade phenyl hexanoate under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

-

Phenyl hexanoate

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of phenyl hexanoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.[3]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.[3]

-

Thermal Degradation: Expose a solid sample of phenyl hexanoate to dry heat (e.g., 80°C) for a defined period.[3]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[3]

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-